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molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No. B080317
M. Wt: 214.29 g/mol
InChI Key: WPQPFGMASYMLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017608B2

Procedure details

A mixture of 5-(2-chloro-ethyl)-[1,3,4]thiadiazol-2-ylamine (54a) (2.5 g, 15.3 mmol), morpholine (2.67 g, 30 mmol) and sodium iodide (0.15 g) is heated with stirring in toluene at 80° C. After adding triethylamine (2.13 ml, 15.3 mmol) heating is continued for an additional 4 hours. The solvent is removed and the residue is partitioned between water (pH 13) and n-butanol. The organic extract is dried (MgSO4) and the solid is removed to afford the titled compound as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[S:8][C:7]([NH2:9])=[N:6][N:5]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[I-].[Na+].C(N(CC)CC)C>C1(C)C=CC=CC=1>[N:10]1([CH2:2][CH2:3][C:4]2[S:8][C:7]([NH2:9])=[N:6][N:5]=2)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCCC1=NN=C(S1)N
Name
Quantity
2.67 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.15 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
2.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water (pH 13) and n-butanol
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solid is removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCOCC1)CCC1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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